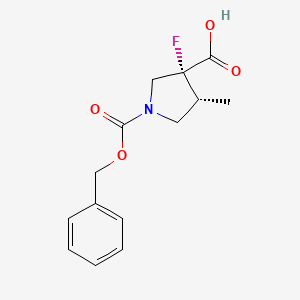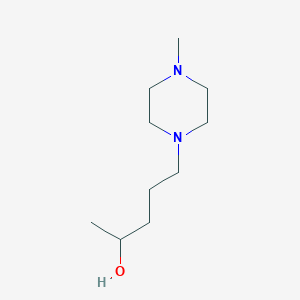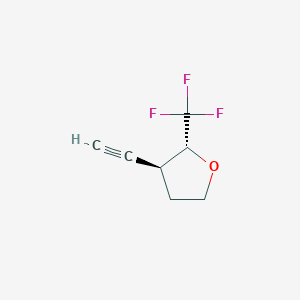
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is a synthetic organic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans typically involves the use of advanced organic synthesis techniques. One common method involves the trifluoromethylation of carbon-centered radical intermediates, which can be achieved through radical trifluoromethylation reactions . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of ethynyl-substituted oxolane derivatives.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxirane derivatives, while reduction can produce ethynyl-substituted oxolane derivatives.
Scientific Research Applications
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine
- rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine
- rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
Uniqueness
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is unique due to the presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features differentiate it from other similar compounds and make it valuable for specific research applications.
Properties
Molecular Formula |
C7H7F3O |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane |
InChI |
InChI=1S/C7H7F3O/c1-2-5-3-4-11-6(5)7(8,9)10/h1,5-6H,3-4H2/t5-,6-/m1/s1 |
InChI Key |
VKQYPQNAMKEUJL-PHDIDXHHSA-N |
Isomeric SMILES |
C#C[C@@H]1CCO[C@H]1C(F)(F)F |
Canonical SMILES |
C#CC1CCOC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)
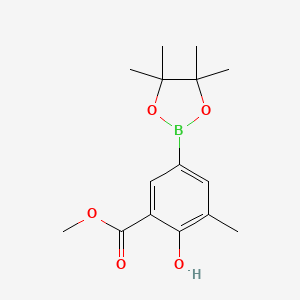
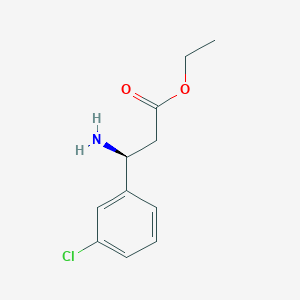
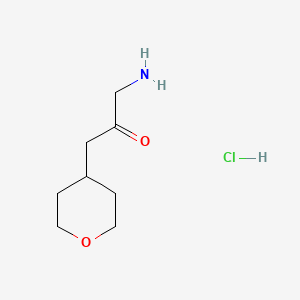
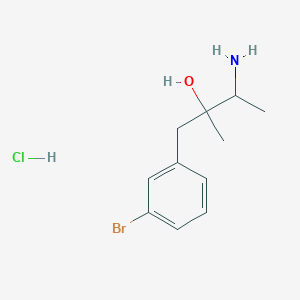
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
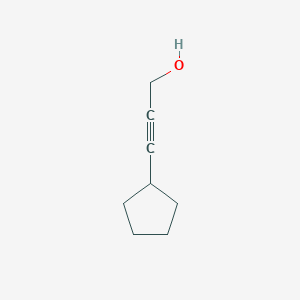
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
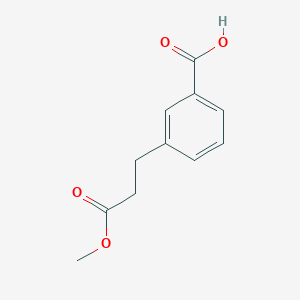
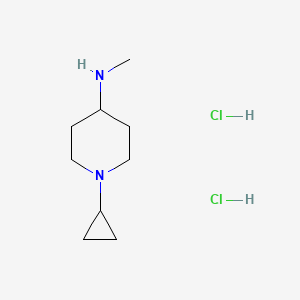
amino}acetic acid](/img/structure/B13511655.png)
